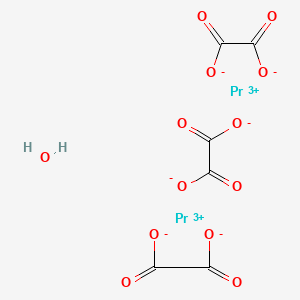

Praseodymium oxalate hydrate

Descripción

Significance of Rare Earth Oxalates in Materials Science Research

Rare earth oxalates are a class of compounds that have garnered significant interest in materials science. netsu.org Their primary importance lies in their role as precursors for the synthesis of high-purity rare earth oxides. netsu.org The thermal decomposition of rare earth oxalates is a widely reported method for preparing these oxides, which are crucial materials in various advanced applications. netsu.org

Rare earth oxides are integral components in:

Catalysis: They are investigated as potential catalysts in various chemical reactions. netsu.org

Electronics: Their unique electronic properties make them suitable for use in ceramics and other electronic components. netsu.orgstanfordmaterials.com

Refractory Materials: Their high thermal stability allows for their use in high-temperature applications. netsu.org

Metallurgy: They serve as starting materials for the production of rare earth metals. netsu.org

The properties of the final rare earth oxide, such as particle size, morphology, and surface area, are heavily influenced by the characteristics of the initial oxalate (B1200264) precursor and the conditions of its thermal decomposition. netsu.org This makes the study of rare earth oxalates, including praseodymium oxalate hydrate (B1144303), a critical area of research for controlling the final properties of the oxide materials. Furthermore, the development of environmentally friendly methods for separating and processing rare earth elements is a significant focus, with oxalate chemistry playing a key role. rsc.orgameslab.govrsc.org

Academic Research Context of Praseodymium Oxalate Hydrate

Praseodymium oxalate hydrate, with the chemical formula Pr₂(C₂O₄)₃·10H₂O, is a light green powder that is highly insoluble in water. smolecule.com Its primary role in academic research is as a precursor for the synthesis of praseodymium oxide nanoparticles. smolecule.com Researchers utilize methods like thermal decomposition and microwave heating to convert the oxalate into the desired oxide. smolecule.com This conversion process is a focal point of study as it allows for precise control over the resulting praseodymium oxide's physical and chemical properties. smolecule.com

Key areas of academic investigation into praseodymium oxalate hydrate include:

Synthesis and Characterization: The synthesis of praseodymium oxalate hydrate is typically achieved through precipitation by reacting a praseodymium salt with oxalic acid. smolecule.com Characterization involves techniques such as thermogravimetry (TG), differential thermal analysis (DTA), X-ray diffraction (XRD), and Fourier-transform infrared spectroscopy (FTIR) to understand its structure and thermal behavior. nih.govrsc.org

Thermal Decomposition Studies: A significant body of research focuses on the thermal decomposition of praseodymium oxalate hydrate to understand the intermediate phases and the final oxide product. netsu.orgosti.gov These studies are often conducted under various atmospheric conditions (e.g., air, inert gas, reducing gas) to see how the atmosphere influences the decomposition pathway and the final praseodymium oxide stoichiometry. netsu.orgrsc.org For instance, the decomposition in an oxidizing atmosphere can yield different praseodymium oxide phases (like Pr₆O₁₁) compared to decomposition in an inert or reducing atmosphere which might produce Pr₂O₃. netsu.orgrsc.org

Microwave-Assisted Decomposition: More recent research has explored the use of microwave heating for the decomposition of praseodymium oxalate hydrate. nih.govresearchgate.netacs.org This method has been shown to potentially lower the decomposition temperature and offer better control over the particle size and morphology of the resulting praseodymium oxide compared to conventional heating methods. nih.govacs.org

The table below summarizes key properties of Praseodymium Oxalate Hydrate:

| Property | Value |

| Chemical Formula | Pr₂(C₂O₄)₃·10H₂O |

| Molecular Weight | 701.99 g/mol |

| Appearance | Light green powder. smolecule.com |

| CAS Number | 24992-60-7. smolecule.com |

Detailed Research Findings

Comprehensive studies on the thermal decomposition of praseodymium oxalate decahydrate (B1171855) (Pr₂(C₂O₄)₃·10H₂O) have been conducted using simultaneous thermogravimetry (TG) and differential thermal analysis (DTA) coupled with evolved gas analysis (EGA). netsu.org

The decomposition process generally follows these steps across different atmospheres:

Dehydration: Pr₂(C₂O₄)₃·10H₂O → Pr₂(C₂O₄)₃

Decomposition of Anhydrous Oxalate: Pr₂(C₂O₄)₃ → Intermediate Carbonates (e.g., Pr₂O(CO₃)₂, Pr₂O₂CO₃)

Decomposition of Intermediates: Intermediate Carbonates → Praseodymium Oxide. netsu.org

The final praseodymium oxide product varies depending on the atmosphere. In a He+O₂ mixture, a nonstoichiometric oxide, PrO₁.₈₃₃ (often written as Pr₆O₁₁), is formed. netsu.orgrsc.org In inert (He) or CO₂ atmospheres, the end product is Pr₂O₃. netsu.org The presence of CO₂ can stabilize the intermediate carbonates, leading to their decomposition at higher temperatures. netsu.org

Thermogravimetric and differential scanning calorimetry (TG-DSC) analyses have identified specific endothermic and exothermic peaks corresponding to different stages of decomposition. nih.govresearchgate.net For example, endothermic peaks are associated with dehydration, while exothermic peaks in oxidizing atmospheres are attributed to the oxidation of evolved carbon monoxide (CO). netsu.orgnih.gov

Research has also focused on the catalytic activity of the praseodymium oxide products. rsc.orgresearchgate.net The surface area and texture of the oxide, which are crucial for its catalytic performance, are influenced by the decomposition atmosphere. rsc.org For example, PrO₁.₈₃₃ produced in a nitrogen atmosphere has been found to have a larger surface area than that produced in an oxygen atmosphere. rsc.org

The crystal structure of praseodymium oxalate complexes has also been a subject of investigation, revealing complex three-dimensional networks. nih.gov These structural details are important for understanding the decomposition mechanism at a molecular level.

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

oxalate;praseodymium(3+);hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H2O4.H2O.2Pr/c3*3-1(4)2(5)6;;;/h3*(H,3,4)(H,5,6);1H2;;/q;;;;2*+3/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRENSJUZQFEVLD-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.[Pr+3].[Pr+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2O13Pr2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10333679 | |

| Record name | Praseodymium oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10333679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

563.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24992-60-7 | |

| Record name | Praseodymium oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10333679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Crystal Growth of Praseodymium Oxalate Hydrate

Controlled Precipitation Techniques for Praseodymium Oxalate (B1200264) Hydrate (B1144303) Synthesis

Controlled precipitation is a widely employed method for synthesizing praseodymium oxalate hydrate due to its scalability and simplicity. smolecule.com The process typically involves the reaction between a soluble praseodymium salt, such as praseodymium(III) nitrate (B79036) or chloride, and an oxalic acid or an alkali oxalate solution. smolecule.comnetsu.org

A common laboratory-scale synthesis involves dissolving high-purity praseodymium oxide (99.9%) in hot concentrated nitric acid to form a praseodymium nitrate solution. netsu.org After dilution, any insoluble residues are filtered out. The precipitation is then induced by the dropwise addition of a molar solution of oxalic acid to the vigorously stirred praseodymium nitrate solution at a controlled temperature, for instance, 323 K (50°C). netsu.org Following the precipitation, the mixture is typically aged at the same temperature to allow for crystal growth and maturation. The resulting precipitate is then filtered, washed thoroughly with distilled water and alcohol to remove any unreacted precursors, and finally air-dried at room temperature. netsu.org This process yields praseodymium oxalate decahydrate (B1171855) (Pr₂(C₂O₄)₃·10H₂O). netsu.org The careful control of parameters such as reactant concentration, addition rate, temperature, and stirring speed is crucial for obtaining a product with desired characteristics.

Hydrothermal and Solvothermal Synthesis Approaches

To achieve greater control over the crystallite size, morphology, and distribution, hydrothermal and solvothermal methods are utilized. smolecule.com

Hydrothermal synthesis involves the crystallization of substances from high-temperature aqueous solutions at high vapor pressures. smolecule.com For praseodymium oxalate hydrate, this technique promotes the formation of well-defined crystals from its precursors in an aqueous environment under elevated temperature and pressure conditions within a sealed vessel (autoclave). smolecule.com

Solvothermal synthesis is analogous to the hydrothermal method but employs non-aqueous solvents (organic solvents). smolecule.com This approach offers an advantage in controlling particle size and morphology due to the different solvent properties, such as viscosity, polarity, and boiling point, which can influence the solubility and reaction kinetics of the precursors. smolecule.com

Microwave-Assisted Synthesis of Praseodymium Oxalate Hydrate

Microwave-assisted techniques are primarily applied to the thermal decomposition of praseodymium oxalate hydrate to produce praseodymium oxides, a process that is significantly more efficient than conventional heating methods. acs.orgacs.org The praseodymium oxalate precursor is subjected to a microwave field, which leads to rapid and uniform heating, resulting in a complete decomposition at lower temperatures and in shorter times. acs.orgnih.gov

Research demonstrates that heating praseodymium oxalate in a microwave field at 750 °C for 2 hours is sufficient to achieve complete decomposition, yielding cubic structured crystalline Pr₆O₁₁. nih.govresearchgate.net This is a notable improvement over conventional furnace heating, which requires higher temperatures and longer durations to achieve the same crystalline phase. acs.org The microwave-assisted process also allows for better control over the particle size distribution of the resulting oxide powder. nih.gov For instance, at 750 °C, the median particle diameter (D₅₀) of the resulting oxide is stable, with a relatively small surface area and larger pore size, which can be desirable for certain applications. acs.orgnih.gov

| Parameter | Microwave-Assisted Calcination | Conventional Calcination | Reference |

|---|---|---|---|

| Final Product | Cubic Pr₆O₁₁ | Pr₆O₁₁ (often with intermediate phases) | acs.orgnih.gov |

| Decomposition | Complete | May be incomplete, requiring higher temperatures | acs.orgnih.gov |

| Median Particle Size (D₅₀) | ~4.32 µm | Larger, more agglomerated particles | acs.orgacs.org |

| Surface Area | 6.628 m²/g | Generally larger due to different particle morphology | acs.orgacs.org |

| Pore Volume | 0.026 cm³/g | Data not specified, but morphology differs | acs.org |

Gel Growth Methods for Praseodymium Oxalate Hydrate Single Crystal Development

The growth of large, high-quality single crystals of praseodymium oxalate hydrate can be achieved using gel growth methods. This technique relies on the slow diffusion of reactants through a gel medium, which suppresses rapid nucleation and allows for the controlled growth of a smaller number of larger crystals. scirp.org Silica (B1680970) gel is a common medium for this purpose.

The fundamental principle involves creating a silica gel in a test tube, into which one of the reactants, typically oxalic acid, is incorporated. scirp.org After the gel sets, a solution of the other reactant, such as praseodymium nitrate, is carefully poured on top. scirp.org The praseodymium ions then slowly diffuse into the gel, reacting with the oxalate ions to form crystals of praseodymium oxalate hydrate within the gel matrix. scirp.org

The optimization of crystal growth is dependent on several parameters:

Reactant Concentrations: The concentration of both the oxalic acid within the gel and the praseodymium nitrate solution layered on top must be carefully controlled to manage the rate of reaction and diffusion.

Gel Density and pH: The density of the silica gel affects the diffusion rate of the ions. The pH of the gel can also influence the solubility of the reactants and the quality of the resulting crystals.

Temperature: Experiments are often carried out at a constant ambient temperature to ensure a steady and slow growth rate. scirp.org

By fine-tuning these parameters, it is possible to grow highly transparent single crystals with well-defined morphologies over a period of several weeks. researchgate.net

The gel growth technique is also highly effective for fabricating mixed rare earth oxalate hydrate crystals. scirp.orgresearchgate.net Specifically, mixed single crystals of neodymium-praseodymium oxalate decahydrate have been successfully grown using a silica gel medium. scirp.orgresearchgate.net The process involves the controlled reaction of a solution containing both neodymium and praseodymium nitrates with oxalic acid within the gel. researchgate.net

The resulting mixed crystals have been characterized using various analytical techniques. X-ray powder diffraction (XRD) analysis revealed that the grown mixed crystals crystallize in the monoclinic system with the space group P2₁/c, a structure identical to that of pure cerium oxalate. researchgate.net This indicates that the praseodymium and neodymium ions are incorporated into a common crystal lattice. Further characterization using optical absorption and Fourier transform infrared (FTIR) spectroscopy helps to identify the various functional groups of the oxalate ligand and the water of crystallization, confirming the composition and structure of the mixed crystals. researchgate.net

Advanced Characterization Methodologies for Praseodymium Oxalate Hydrate

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA/DSC) for Decomposition Studies

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC) are powerful techniques to study the thermal decomposition of praseodymium oxalate (B1200264) hydrate (B1144303). These methods provide information about weight loss as a function of temperature and the associated energy changes (endothermic or exothermic).

The thermal decomposition of praseodymium oxalate decahydrate (B1171855) (Pr₂(C₂O₄)₃·10H₂O) generally occurs in multiple steps. The process begins with dehydration, followed by the decomposition of the anhydrous oxalate to form intermediate carbonate species, and finally, the formation of praseodymium oxide. The exact decomposition pathway and the nature of the final oxide product are highly dependent on the heating atmosphere (e.g., air, inert gas). netsu.orgrsc.orgrsc.org

A typical decomposition process in an oxidizing atmosphere involves the following stages:

Dehydration: The water of hydration is lost in several steps, typically at temperatures around 100 °C, 150 °C, and 380 °C. rsc.orgrsc.org These are represented by endothermic peaks in the DTA/DSC curve.

Anhydrous Oxalate Decomposition: The anhydrous praseodymium oxalate decomposes, often starting around 445 °C, to form intermediate oxycarbonate compounds like Pr₂O₂(CO₃). rsc.orgrsc.org

Intermediate Decomposition: The oxycarbonate intermediates further decompose to yield praseodymium oxide. This stage can involve both endothermic and exothermic events, with exothermic peaks potentially arising from the oxidation of evolved carbon monoxide. netsu.org

Final Oxide Formation: The final product is typically a non-stoichiometric praseodymium oxide, such as Pr₆O₁₁, which forms at temperatures above 650 °C. rsc.orgrsc.orgnih.gov

The total weight loss during the decomposition is approximately 49.41%. nih.govacs.org

Table 1: Thermal Decomposition Stages of Praseodymium Oxalate Hydrate

| Temperature Range (°C) | Event | Analysis Technique | Observation |

|---|---|---|---|

| 49.5 - 150 | Dehydration | TGA/DSC | Endothermic peaks, initial weight loss. nih.govacs.org |

| ~380 - 400 | Final Dehydration/Initial Decomposition | TGA/DSC | Endothermic peak, continued weight loss. rsc.orgnih.gov |

| ~440 - 450 | Anhydrous Oxalate Decomposition | TGA/DSC | Exothermic peak (in air), formation of intermediates. rsc.orgnih.gov |

| > 650 | Formation of Final Oxide | TGA/DSC | Stabilization of weight, formation of Pr₆O₁₁. rsc.orgnih.gov |

X-ray Diffraction (XRD) for Crystalline Phase Identification and Structural Elucidation

X-ray Diffraction (XRD) is an essential technique for identifying the crystalline phases present in a material and for elucidating their crystal structure. In the study of praseodymium oxalate hydrate decomposition, XRD is used to track the phase transformations that occur as the temperature increases.

By analyzing the XRD patterns of samples calcined at different temperatures, researchers can identify the sequence of crystalline phases formed during the thermal decomposition process. For instance, upon heating praseodymium oxalate hydrate, initial changes in the XRD patterns indicate the formation of intermediate compounds. acs.orgresearchgate.net At around 450 °C, the main phase identified is often a praseodymium oxycarbonate (Pr₂CO₅) with a monoclinic structure. acs.orgresearchgate.net As the temperature is further increased to 600 °C and above, new diffraction peaks corresponding to praseodymium oxides appear. acs.org

Ultimately, at temperatures around 750 °C, the XRD patterns typically show sharp, well-defined peaks corresponding to the cubic fluorite structure of Pr₆O₁₁, indicating the complete conversion of the precursor to a well-crystallized oxide phase. nih.govacs.orgresearchgate.net The analysis of the peak positions and intensities allows for the determination of lattice parameters and confirmation of the phase purity of the final product. acs.org

Table 2: Crystalline Phases Identified by XRD at Different Calcination Temperatures

| Calcination Temperature (°C) | Primary Crystalline Phase(s) Identified | Crystal System | Reference |

|---|---|---|---|

| 450 | Pr₂CO₅ | Monoclinic | acs.orgresearchgate.net |

| 600 | Pr₂CO₅, Pr₂O₂CO₃, Pr₆O₁₁ | Monoclinic, Cubic | acs.org |

Vibrational Spectroscopy (Infrared and Fourier-Transform Infrared Spectroscopy) for Functional Group Analysis

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is a valuable tool for identifying the functional groups present in a compound. In the context of praseodymium oxalate hydrate, FTIR is used to monitor the decomposition process by observing the characteristic vibrational bands of the oxalate and water molecules.

The FTIR spectrum of the initial praseodymium oxalate hydrate shows distinct absorption bands:

A broad band around 3450 cm⁻¹ corresponding to the O-H stretching vibrations of water molecules. nih.govacs.org

A band around 1650 cm⁻¹ attributed to the H-O-H bending vibration of water. nih.govacs.org

A strong absorption peak near 1350 cm⁻¹ due to the symmetric stretching vibration of the carboxylate groups (COO⁻) in the oxalate ion. nih.govacs.org

Other peaks at lower frequencies (e.g., 490 cm⁻¹, 850 cm⁻¹) are associated with deformation vibrations of the oxalate group. nih.govacs.org

As the praseodymium oxalate hydrate is heated, the bands associated with water molecules disappear, confirming the dehydration process. Subsequently, the characteristic peaks of the oxalate ion vanish upon decomposition, indicating the breakdown of the oxalate structure and the formation of the oxide. nih.govacs.org The absence of these bands in the final product confirms the complete decomposition of the precursor. nih.gov

Electron Microscopy (Scanning Electron Microscopy, Field-Emission Scanning Electron Microscopy) for Morphological and Microstructural Investigations

Scanning Electron Microscopy (SEM) and Field-Emission Scanning Electron Microscopy (FESEM) are used to visualize the surface morphology, particle size, and microstructure of praseodymium oxalate hydrate and its decomposition products. These techniques provide high-resolution images that reveal the shape and agglomeration state of the particles.

Studies have shown that the morphology of the final praseodymium oxide powder is influenced by the preparation method. For example, samples prepared by microwave calcination tend to have more uniform morphology, smaller particle size, and a narrower size distribution compared to those prepared by conventional furnace heating, which often present irregular morphologies and a wide particle size distribution. acs.orgresearchgate.net This is because microwave heating can reduce temperature gradients, leading to more uniform grain growth. acs.org SEM analysis at different calcination temperatures and holding times helps in determining the optimal conditions to achieve powders with desired particle sizes and uniform morphologies. nih.govresearchgate.net

Surface Area and Porosity Investigations via Brunauer-Emmett-Teller (BET) Analysis

The Brunauer-Emmett-Teller (BET) method is a widely used technique for determining the specific surface area of a material. It is based on the physical adsorption of a gas (typically nitrogen) on the surface of the solid. By analyzing the nitrogen adsorption-desorption isotherms, one can also obtain information about the pore volume and pore size distribution.

The surface area and porosity of the praseodymium oxide derived from the oxalate precursor are critical properties, especially for catalytic applications. These properties are significantly affected by the decomposition conditions, such as the atmosphere and calcination temperature. rsc.orgrsc.org For instance, PrO₁.₈₃₃ produced at 700 °C in an oxygen atmosphere was found to have a surface area of 43 m²/g, while the same material produced in a nitrogen atmosphere had a surface area of 64 m²/g. rsc.orgrsc.org

Research has shown that as the calcination temperature increases, the surface area may change, and the pore structure can be tailored. For praseodymium oxide prepared by microwave calcination at 750 °C, a specific surface area of 6.628 m²/g, a pore volume of 0.026 cm³/g, and a pore diameter of 1.86 nm have been reported. nih.govacs.org

Table 3: BET Surface Area and Porosity Data for Praseodymium Oxide

| Calcination Method/Temperature | Specific Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Diameter (nm) | Reference |

|---|---|---|---|---|

| Microwave / 750 °C | 6.628 | 0.026 | 1.86 | nih.govacs.org |

| Electric Furnace / 800 °C | 13.89 | 0.037 | 1.71 | researchgate.net |

| Conventional / 700 °C (in O₂) | 43 | N/A | N/A | rsc.orgrsc.org |

Elemental Compositional Analysis Techniques (Energy Dispersive X-ray, X-ray Fluorescence, X-ray Photoelectron Spectroscopy)

Techniques such as Energy Dispersive X-ray Spectroscopy (EDX), often coupled with SEM, and Wavelength Dispersive X-ray Fluorescence (WD-XRF) are employed to determine the elemental composition of the praseodymium compounds. researchgate.netuji.es

EDX analysis can confirm the presence of praseodymium, carbon, and oxygen in the precursor and track the elimination of carbon during decomposition to the oxide. researchgate.net WD-XRF is a highly accurate method for determining the precise concentration of praseodymium in the final oxide products. uji.es This is particularly important because praseodymium can exist in various oxidation states, leading to different non-stoichiometric oxides. uji.es The combination of these elemental analysis techniques with structural data from XRD allows for a complete and accurate characterization of the final praseodymium oxide material. uji.es

Particle Size Distribution Analysis in Material Design

Particle Size Distribution (PSD) analysis is crucial for controlling the properties of the final material, as it affects packing density, flowability, and reactivity. Laser particle size analysis is commonly used to determine the PSD of the powders obtained from the decomposition of praseodymium oxalate hydrate.

The calcination temperature and method have a significant impact on the particle size and distribution of the resulting praseodymium oxide. Research indicates that the median particle diameter (D₅₀) tends to stabilize above a certain calcination temperature, for instance, 700 °C. nih.govacs.org As mentioned earlier, microwave-assisted calcination can produce powders with a narrower PSD compared to conventional heating methods. acs.org By carefully controlling the synthesis parameters, it is possible to produce praseodymium oxide powders with a desired and uniform particle size, which is essential for their application in various technologies. nih.gov For example, at 750 °C, a median diameter (D₅₀) of 4.32 μm has been achieved. nih.govacs.orgnih.gov

Mass Spectrometry for Gaseous Decomposition Product Identification

Mass spectrometry, particularly when coupled with thermogravimetric analysis (TG-MS), serves as a powerful tool for the real-time identification of gaseous species evolved during the thermal decomposition of praseodymium oxalate hydrate. This technique provides crucial insights into the decomposition mechanisms by correlating mass loss events with the specific gases being released.

The thermal decomposition of praseodymium oxalate hydrate, typically Pr₂(C₂O₄)₃·10H₂O, occurs in several distinct stages, each characterized by the evolution of specific gaseous products. netsu.org Evolved gas analysis (EGA) studies have elucidated this multi-step process. netsu.org

The initial stage involves dehydration, where the water of hydration is released. This process often occurs in multiple, overlapping steps at temperatures generally below 400°C. researchgate.netrsc.org Studies have identified three distinct dehydration steps at approximately 100°C, 150°C, and 380°C. rsc.org Mass spectrometry detects a significant ion current corresponding to the mass-to-charge ratio (m/z) of water (H₂O).

Following complete dehydration, the anhydrous praseodymium oxalate begins to decompose. This is a more complex stage involving the breakdown of the oxalate anion (C₂O₄²⁻). Mass spectrometric analysis reveals the simultaneous evolution of carbon monoxide (CO) and carbon dioxide (CO₂). netsu.org This decomposition leads to the formation of unstable intermediate carbonate or oxycarbonate species, such as praseodymium dioxycarbonate (Pr₂O₂(CO₃)). netsu.orgrsc.org The decomposition of the anhydrous oxalate to this intermediate is the primary source of the evolved CO.

At higher temperatures, these intermediate oxycarbonate compounds undergo further decomposition. This final stage is characterized by the release of carbon dioxide (CO₂) as the intermediates convert to the final praseodymium oxide product. netsu.orgnih.gov The stoichiometry of the final oxide (e.g., Pr₂O₃ or Pr₆O₁₁) can be influenced by the composition of the furnace atmosphere. netsu.orgekb.eg For instance, in an inert atmosphere, both CO and CO₂ are detected as primary decomposition products. netsu.org In an oxidizing atmosphere, any evolved CO can be further oxidized to CO₂, which may be observed as an exothermic event in differential thermal analysis (DTA). netsu.org

The table below summarizes the typical gaseous products identified by mass spectrometry during the thermal decomposition of praseodymium oxalate hydrate in an inert atmosphere.

| Decomposition Stage | Approximate Temperature Range (°C) | Primary Gaseous Products Evolved | Solid Phase Transformation |

| Dehydration | 100 - 390 °C | Water (H₂O) | Pr₂(C₂O₄)₃·nH₂O → Pr₂(C₂O₄)₃ |

| Anhydrous Oxalate Decomposition | 400 - 500 °C | Carbon Monoxide (CO), Carbon Dioxide (CO₂) | Pr₂(C₂O₄)₃ → Pr₂O₂(CO₃) |

| Oxycarbonate Decomposition | > 500 °C | Carbon Dioxide (CO₂) | Pr₂O₂(CO₃) → Praseodymium Oxide |

Thermal Decomposition Pathways and Reaction Mechanisms of Praseodymium Oxalate Hydrate

Dehydration Stages and Formation of Intermediate Hydrate (B1144303) Phases

The initial stage in the thermal decomposition of praseodymium oxalate (B1200264) hydrate, typically found as a decahydrate (B1171855) (Pr₂(C₂O₄)₃·10H₂O), is dehydration. This process is not a single-step event but occurs in multiple stages, indicating the existence of intermediate hydrate phases.

Studies have shown that the dehydration of praseodymium oxalate decahydrate proceeds in three main steps at approximately 100°C, 150°C, and 380°C. researchgate.netrsc.org Another study observed endothermic peaks at 49.5°C and 146.9°C, corresponding to the loss of water molecules. nih.gov The complete removal of water to form the anhydrous oxalate, Pr₂(C₂O₄)₃, is generally achieved by 390°C. researchgate.net The presence of these distinct dehydration steps suggests the formation of lower hydrate intermediates, although their specific compositions can be transient and difficult to isolate. For instance, while some reports indicate no intermediate hydrates were detected, others have successfully prepared a tetrahydrate form (Pr₂(C₂O₄)₃·4H₂O) depending on the preparation temperature. netsu.org

The dehydration process appears to be independent of the surrounding gaseous atmosphere, exhibiting similar behavior in inert (Helium, Nitrogen), oxidizing (Oxygen, air), and carbon dioxide environments. researchgate.netnetsu.org This initial water loss is a crucial precursor to the subsequent decomposition of the anhydrous oxalate.

Decomposition to Praseodymium Oxide: Kinetic and Thermodynamic Aspects

Following dehydration, the anhydrous praseodymium oxalate undergoes decomposition to form various praseodymium oxides. This transformation is a complex process involving several intermediate species and is significantly influenced by temperature and the surrounding atmosphere.

The decomposition of the anhydrous oxalate typically commences around 445°C. researchgate.netrsc.org Thermogravimetric and differential scanning calorimetry (TG-DSC) analyses reveal an endothermic peak around 396.7°C and a significant exothermic peak at approximately 440.4°C. nih.gov The exothermic event is attributed to the transformation of anhydrous praseodymium oxalate into an intermediate oxycarbonate phase. nih.gov

The decomposition pathway often proceeds through the formation of intermediate carbonates and oxycarbonates. One commonly identified intermediate is praseodymium dioxymonocarbonate (Pr₂O₂CO₃). netsu.org This compound can exist in different crystallographic forms, such as the tetragonal type I or monoclinic type IA. netsu.org Further heating leads to the decomposition of these intermediates into the final oxide product.

Influence of Gaseous Atmosphere on Thermal Decomposition Products and Pathways

The composition of the final praseodymium oxide product and the intermediate decomposition pathway are highly dependent on the gaseous atmosphere present during thermal treatment. researchgate.netnetsu.orgekb.eg

In an oxidizing atmosphere, such as a helium-oxygen mixture (He+O₂) or air, the decomposition of praseodymium oxalate hydrate ultimately yields a non-stoichiometric oxide, Pr₆O₁₁ (or PrO₁.₈₃₃). researchgate.netnih.govnetsu.org The decomposition in an oxidizing environment is characterized by exothermic peaks in differential thermal analysis (DTA), which are attributed to the oxidation of evolved carbon monoxide (CO) and any deposited carbon. netsu.org

Conversely, in an inert atmosphere like helium (He) or nitrogen (N₂), or in a carbon dioxide (CO₂) atmosphere, the final product is typically praseodymium(III) oxide (Pr₂O₃). researchgate.netnetsu.org In these non-oxidizing environments, the DTA curves show primarily endothermic peaks. netsu.org The decomposition of the anhydrous oxalate in a CO₂ atmosphere occurs at higher temperatures due to the stabilization of intermediate carbonate phases. netsu.org In inert atmospheres, the deposition of fine carbon particles is a notable phenomenon. netsu.org

The specific intermediates formed also vary with the atmosphere. For instance, two different phases of Pr₂O₂(CO₃) can be formed depending on the reaction atmosphere. researchgate.netrsc.org The final oxide composition is a direct consequence of the interplay between the decomposition reactions and the reactivity of the surrounding gas.

Table 1: Influence of Atmosphere on Final Praseodymium Oxide Product

| Atmosphere | Final Oxide Product | Reference |

| Helium-Oxygen (He+O₂) | Pr₆O₁₁ (PrO₁.₇₁₄) | netsu.org |

| Air | Pr₆O₁₁ (PrO₁.₈₃₃) | nih.govresearchgate.net |

| Helium (He) | Pr₂O₃ | netsu.org |

| Nitrogen (N₂) | Pr₆O₁₁ (PrO₁.₈₃₃) | researchgate.netrsc.org |

| Carbon Dioxide (CO₂) | Pr₂O₃ | netsu.org |

| Hydrogen (H₂) | Pr₂O₃ | researchgate.netrsc.org |

Comparative Analysis of Decomposition under Conventional and Microwave Heating Regimes

The method of heating significantly impacts the decomposition process of praseodymium oxalate hydrate, with microwave heating offering several advantages over conventional furnace heating.

Studies have shown that the complete decomposition temperature of the precursor is lower in a microwave field (around 750°C) compared to a conventional electric furnace (above 800°C). nih.govacs.org This reduction in decomposition temperature is attributed to the rapid and internal heating mechanism of microwaves, as well as potential non-thermal effects. researchgate.net

Microwave heating has also been found to have a more positive effect on the particle morphology and size distribution of the resulting praseodymium oxide powder. nih.gov Nanoparticles produced by microwave calcination tend to have a more uniform dispersion and a lower degree of agglomeration compared to those produced by conventional heating. nih.govacs.org This is because microwave heating can effectively avoid local sintering and agglomeration issues often encountered in conventional calcination processes. nih.govresearchgate.net

X-ray diffraction (XRD) analysis reveals differences in the intermediate phases formed under the two heating regimes. For example, at 600°C, Pr₂CO₅ is a major phase in conventional heating, whereas it is a minor phase in the microwave heating system, where the formation of Pr₂O₂CO₃ and Pr₆O₁₁ is observed. nih.gov Ultimately, a well-crystallized cubic structure of Pr₆O₁₁ can be obtained at 750°C using microwave heating, while a higher temperature of 800°C is required for conventional heating to achieve a similar crystalline phase. acs.org

Table 2: Comparison of Conventional and Microwave Heating for Praseodymium Oxalate Decomposition

| Feature | Conventional Heating | Microwave Heating | Reference |

| Decomposition Temperature | > 800°C | 750°C | nih.govacs.org |

| Particle Morphology | Agglomeration, larger particle size | Uniform dispersion, less agglomeration | nih.govacs.org |

| Heating Mechanism | External (radiation, convection) | Internal (dielectric heating) | researchgate.net |

| Intermediate at 600°C | Major phase: Pr₂CO₅ | Minor phase: Pr₂CO₅; Presence of Pr₂O₂CO₃ and Pr₆O₁₁ | nih.gov |

Investigation of Crystal Transformation, Nucleation, and Recrystallization Processes During Thermal Treatment

The thermal decomposition of praseodymium oxalate hydrate into praseodymium oxide is a multi-step process that includes crystal transformation, nucleation, and recrystallization. nih.govacs.org These processes are fundamental in determining the final crystal structure and morphology of the oxide product.

The initial praseodymium oxalate hydrate possesses its own crystal structure. Upon heating, it undergoes dehydration, leading to a change in the crystal lattice as water molecules are removed. The subsequent decomposition of the anhydrous oxalate involves the breakdown of the oxalate structure and the formation of new solid phases, starting with intermediate carbonates and oxycarbonates. nih.govnetsu.org

The final praseodymium oxide can exist in different polymorphic forms. The lighter rare-earth oxides, including praseodymium, generally exhibit an A-type hexagonal structure at room temperature. nih.gov However, under certain conditions, such as high pressure or specific synthesis routes, a C-type cubic phase, like that of Pr₆O₁₁, can be formed. nih.gov The transformation between these different crystal structures is a key aspect of the decomposition process. For instance, studies have shown the formation of Pr₆O₁₁ with a cubic structure after calcination. nih.govacs.org

The entire sequence from the initial hydrate to the final oxide involves a series of solid-state transformations, each with its own nucleation and growth characteristics that ultimately define the properties of the resulting praseodymium oxide powder.

Research on Applications of Praseodymium Oxalate Hydrate in Advanced Materials Development

Praseodymium Oxalate (B1200264) Hydrate (B1144303) as a Precursor for Praseodymium Oxide Nanomaterials

The principal application of praseodymium oxalate hydrate in materials science is its use as a precursor for the synthesis of praseodymium oxide (most commonly Pr₆O₁₁). researchgate.net The conversion is typically achieved through thermal decomposition (calcination), a process that allows for precise control over the resulting oxide's particle size, morphology, and surface area, making it ideal for creating nanoparticles. researchgate.net

The decomposition process has been studied in detail, revealing a multi-step pathway. Initially, the compound dehydrates, losing its water molecules in stages. aip.org As the temperature increases, the anhydrous praseodymium oxalate then decomposes, often through intermediate carbonate phases like Pr₂O(CO₃)₂ and Pr₂O₂CO₃, before finally forming the desired oxide. acs.org The final oxide phase and its properties are highly dependent on the heating conditions.

Research has shown that conventional calcination in an electric furnace requires temperatures above 800°C for the complete decomposition of the oxalate precursor. iaea.org However, modern techniques such as microwave heating have been shown to be a feasible alternative, capable of lowering the required decomposition temperature to 750°C and producing cubic Pr₆O₁₁. iaea.orgresearchgate.net Studies comparing these heating methods indicate that microwave-assisted synthesis can have a positive effect on the particle morphology and size distribution of the resulting praseodymium oxide powder. iaea.org

| Heating Method | Atmosphere | Key Decomposition Temperature | Primary Oxide Product | Source |

|---|---|---|---|---|

| Conventional Furnace | Air/Oxygen | >800°C | Pr₆O₁₁ | iaea.org |

| Microwave Heating | Air | 750°C | Pr₆O₁₁ (cubic) | iaea.orgresearchgate.net |

| Conventional Furnace | O₂ | ~550°C | PrO₁.₈₃₃ | aip.org |

| Conventional Furnace | H₂ | ~650°C | Pr₂O₃ | aip.org |

Praseodymium oxides derived from the oxalate precursor exhibit significant catalytic activity. researchgate.net They are particularly effective as catalysts in various organic and industrial chemical processes, including petrochemical refining and catalytic converters. scite.aioptica.orgresearchgate.net The catalytic performance is critically dependent on the preparation conditions, which are controlled by using the oxalate precursor. aip.org

Detailed studies have demonstrated that by decomposing praseodymium oxalate hydrate in different gas atmospheres (such as oxygen, nitrogen, or hydrogen), it is possible to produce praseodymium oxide catalysts with varying surface areas and textures. aip.org For instance, decomposition in O₂ at 700°C yields PrO₁.₈₃₃ with a surface area of 43 m² g⁻¹, while decomposition in N₂ results in the same oxide but with a higher surface area of 64 m² g⁻¹. aip.org These tailored catalysts have shown activity in reactions such as the dehydration and dehydrogenation of propan-2-ol. researchgate.netaip.org The ability to use praseodymium oxalate hydrate to generate petroleum cracking catalysts is another noted application. laserfocusworld.com

The praseodymium oxide nanoparticles synthesized from praseodymium oxalate hydrate are suitable for applications in electronics and photonics. researchgate.netresearchgate.net The unique electronic structure and optical properties of the praseodymium ion are central to these applications. materialsproject.org The conversion of the oxalate hydrate to its oxide form is a crucial step in creating materials for these advanced technologies. researchgate.net

In photonics, praseodymium-based materials contribute to LED lighting, display screens, and other luminescent applications. scite.aioptica.org The oxide, derived from the oxalate, is used in the production of phosphors that emit light in specific wavelengths, particularly in the yellow-green part of the spectrum. optica.orgresearchgate.net Furthermore, praseodymium is utilized in the fabrication of lasers and fiber optics, where its ability to manipulate and emit light is harnessed. materialsproject.org

Contributions to Specialized Glass and Ceramic Material Development via Precursor Conversion

Praseodymium oxalate hydrate serves as a vital raw material in the manufacturing of specialized glasses and ceramics. scite.aioptica.orgresearchgate.net It is not used directly but is converted through heating into praseodymium oxide, which then acts as a powerful colorant. It imparts a characteristic and vibrant yellow-green hue to the glass or ceramic body. optica.orgresearchgate.nettandfonline.com

This application is highly valued because of praseodymium's optimum reflectance at 560 nm. tandfonline.com The resulting colored glass is used in decorative items and in the production of specialized optical filters and lenses where specific light absorption characteristics are required. optica.orgresearchgate.net The use of the oxalate precursor ensures a reliable and consistent source of high-purity oxide for these applications.

Utilization as a Reference Material in Analytical Characterization Techniques

In a more direct application, praseodymium oxalate hydrate is utilized as a reference material in various scientific characterization techniques. researchgate.net Its well-defined and stable crystalline structure makes it an ideal standard for the calibration of analytical instruments. researchgate.net

Specifically, it has been cited as a reference material for techniques such as X-ray Diffraction (XRD) and Fourier-Transform Infrared Spectroscopy (FTIR). researchgate.net Using a known, reliable compound like praseodymium oxalate hydrate allows researchers to ensure the accuracy and consistency of their instrumental analyses when studying other materials. High-purity grades of the compound are particularly useful as scientific standards to improve optical quality and measurement usefulness.

Integration in Research on Advanced Magnetic and Optical Materials

The conversion of praseodymium oxalate hydrate to praseodymium oxide is a fundamental step in the research and development of advanced magnetic and optical materials. scite.aioptica.org Praseodymium is a key component in high-strength permanent magnets, which are critical for technologies like electric vehicles and wind turbines. materialsproject.org The synthesis of these magnetic materials often begins with the oxide derived from the oxalate precursor. scite.airesearchgate.net

In the field of optical materials, research leverages the unique absorption and emission spectra of the praseodymium ion. optica.orgresearchgate.net This includes the development of phosphors for displays and lighting as well as materials for optical data storage and quantum computing research. scite.aioptica.org The oxalate's role as a precursor is to provide a consistent and high-purity source of praseodymium oxide, enabling researchers to systematically study and engineer these advanced functionalities.

| Application Area | Intermediate Product | Final Application/Material | Key Property | Source |

|---|---|---|---|---|

| Catalysis | Praseodymium Oxide (Pr₆O₁₁, PrO₁.₈₃₃) | Petrochemical cracking, Organic synthesis | High surface area, Catalytic activity | researchgate.netaip.orglaserfocusworld.com |

| Glass & Ceramics | Praseodymium Oxide | Colored glass, Optical filters | Yellow-green coloration, Light absorption | optica.orgresearchgate.nettandfonline.com |

| Magnetics | Praseodymium Oxide | High-strength permanent magnets | Strong magnetic capabilities | materialsproject.orgscite.ai |

| Photonics | Praseodymium Oxide | Phosphors, Lasers, Optical fibers | Luminescence, Light manipulation | materialsproject.orgoptica.orgresearchgate.net |

Potential in Photonic Band Gap (PBG) Material Fabrication

While direct fabrication of Photonic Band Gap (PBG) materials from praseodymium oxalate hydrate is not a widely documented process, its potential lies in its role as a precursor to praseodymium oxide. PBG materials, or photonic crystals, require a periodic structure of materials with differing refractive indices to control the propagation of light. Research has demonstrated the fabrication of photonic crystal structures from rare-earth oxides due to their favorable optical properties and crystal structures. researchgate.net

Studies have shown that praseodymium oxides, such as cubic-Pr₂O₃, possess the requisite crystal structure and a significant band gap (reported as ~3.7-4.1 eV), which are important parameters for photonic applications. researchgate.netaip.org The synthesis of fine photonic crystal structures has been achieved with other rare-earth oxides, with methods noted as being applicable to various rare-earth oxides that share a cubic crystal structure. researchgate.net Therefore, the potential exists to use the praseodymium oxide derived from the controlled decomposition of praseodymium oxalate hydrate as a high-refractive-index component in the fabrication of PBG materials for advanced optical devices.

Theoretical and Computational Investigations of Praseodymium Oxalate Hydrate

Quantum Chemical Studies of Electronic Structure and Bonding

The quantum chemical investigation of lanthanide compounds, including praseodymium oxalate (B1200264) hydrate (B1144303), presents significant theoretical challenges. The primary difficulty lies in the treatment of the partially filled 4f electron orbitals of the praseodymium ion (Pr³⁺). These electrons are strongly correlated and require sophisticated computational methods to accurately describe their behavior and influence on chemical bonding.

While specific, in-depth quantum chemical studies focused exclusively on the electronic structure of praseodymium oxalate hydrate (Pr₂(C₂O₄)₃·xH₂O) are not extensively documented in publicly available literature, the methodologies for such investigations are well-established. Density Functional Theory (DFT) is a common approach for studying the structural and electronic properties of lanthanide complexes. researchgate.net However, standard DFT functionals often struggle with the localized nature of f-electrons. To overcome this, methods like DFT+U (which adds a Hubbard U term to better describe on-site Coulomb repulsion) or more advanced post-Hartree-Fock methods are often employed for lanthanide systems. aps.org

Studies on analogous systems provide a framework for understanding the potential bonding characteristics in praseodymium oxalate hydrate. For instance, DFT calculations on lanthanide (La³⁺ and Nd³⁺) complexes with mixed alizarin-oxalate ligands have been used to analyze bonding. researchgate.net Such studies employ tools like the Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analysis to characterize the nature of the metal-ligand bonds. researchgate.net These analyses can reveal whether the interactions are purely ionic (closed-shell) or have some covalent (shared-shell) character. researchgate.net In the case of the alizarin-oxalate-lanthanide complexes, the bonding was found to be intermediate between closed-shell and shared-shell interactions, with significant contributions from van der Waals forces. researchgate.net Similarly, DFT studies on actinide(IV) oxalates confirm that the actinide-oxygen bond is predominantly ionic, with a minor increase in covalency for heavier actinides. osti.gov It is expected that the Pr-O bond in praseodymium oxalate would also be highly ionic, which is typical for lanthanide coordination compounds. nih.gov

Computational Modeling of Reaction Mechanisms and Thermal Processes

Computational modeling is a critical tool for simulating the dynamic processes that praseodymium oxalate hydrate undergoes, particularly its thermal decomposition. This process is of significant industrial importance as it is a common route to producing praseodymium oxides. nih.gov While experimental techniques like thermogravimetric analysis (TGA) and differential thermal analysis (DTA) provide macroscopic data on decomposition, computational models can reveal the underlying atomic-scale mechanisms. researchgate.net

Experimental studies have established a general pathway for the thermal decomposition of praseodymium oxalate decahydrate (B1171855) (Pr₂(C₂O₄)₃·10H₂O). The process occurs in several distinct stages, which vary depending on the surrounding atmosphere (e.g., inert like helium or oxidizing like air). researchgate.net The general sequence involves dehydration, followed by the decomposition of the anhydrous oxalate to form intermediate oxycarbonates, and finally, the formation of praseodymium oxide. researchgate.net

| Decomposition Stage | Process | Approximate Temperature Range (°C) | Atmosphere | Intermediate/Final Product |

|---|---|---|---|---|

| 1 | Dehydration | ~50 - 250 | Air / Inert | Pr₂(C₂O₄)₃ (Anhydrous Praseodymium Oxalate) |

| 2 | Anhydrous Oxalate Decomposition | ~390 - 450 | Air / Inert | Pr₂O(CO₃)₂ (Praseodymium Dioxycarbonate) |

| 3 | Oxycarbonate Decomposition | ~450 - 700 | Air / Inert | Pr₂O₂CO₃ (Praseodymium Dioxymonocarbonate) |

| 4 | Final Oxide Formation | > 700 | Air | Pr₆O₁₁ (Praseodymium(III,IV) Oxide) |

| 4 | Final Oxide Formation | > 700 | Helium / CO₂ | Pr₂O₃ (Praseodymium(III) Oxide) |

Computational approaches to model these phenomena include thermodynamic modeling and molecular dynamics (MD) simulations.

Thermodynamic Modeling: Thermodynamic models can predict the stability and solubility of compounds under various conditions. For Pr₂(C₂O₄)₃·10H₂O, a thermodynamic model based on the Pitzer equations has been developed to predict its solubility in nitric acid and oxalic acid mixtures to high ionic strengths. sandia.govresearchgate.net This type of modeling is crucial for hydrometallurgical processes and understanding the environmental mobility of lanthanides. sandia.govresearchgate.net The model demonstrated that Pr(III) is an excellent chemical analog for Pu(III), allowing praseodymium oxalate to be used as a surrogate in studies related to nuclear waste management. sandia.govresearchgate.netresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations model the physical movements of atoms and molecules over time, making them ideal for studying dynamic processes like dehydration and thermal decomposition. Although specific MD studies detailing the full decomposition of praseodymium oxalate hydrate are not readily found, simulations on analogous systems demonstrate the potential of this technique. For example, MD simulations have been used to investigate the dehydration of swelling clays, revealing a two-stage process. sandia.govsandia.gov The first stage is controlled by the rapid evaporation of loosely bound water, while the second involves the slower desorption of water molecules strongly coordinated to cations. sandia.gov A similar multi-stage mechanism, involving the removal of crystalline water followed by the breakdown of the oxalate ligand and rearrangement of the praseodymium ions, could be elucidated for praseodymium oxalate hydrate using MD simulations. sandia.govnih.govresearchgate.net These simulations can provide atomic-level details on structural changes, diffusion of water molecules, and the energetics of bond-breaking and formation during the entire thermal process.

Comparative Studies with Other Rare Earth Oxalates and Praseodymium Precursors

Structure-Reactivity Relationships Across Lanthanide Oxalates

The thermal decomposition of rare earth oxalates is a widely employed method for producing their respective oxides. netsu.org The reactivity of these oxalates, including praseodymium oxalate (B1200264), is intrinsically linked to their structure, which shows distinct trends across the lanthanide series.

Lighter lanthanide oxalates, including those of cerium, praseodymium, and neodymium, are often isostructural, typically crystallizing as decahydrates (Ln₂(C₂O₄)₃·10H₂O) with a monoclinic structure (P2₁/c space group). arxiv.orgnih.gov This structural similarity leads to comparable, yet systematically varying, thermal decomposition behaviors. The general decomposition process for lanthanide oxalates occurs in several steps:

Dehydration: The initial step upon heating is the loss of water molecules to form the anhydrous oxalate. researchgate.net For praseodymium oxalate decahydrate (B1171855), this process happens in stages, leading to the anhydrous compound Pr₂(C₂O₄)₃. netsu.org

Decomposition of Anhydrous Oxalate: The anhydrous salt then decomposes into an intermediate compound, which can be an oxycarbonate or a carbonate mixture. netsu.orgresearchgate.net The decomposition of anhydrous praseodymium oxalate begins at around the same temperature in both inert and oxidizing atmospheres, though the process is more sluggish in inert conditions. netsu.org

Formation of the Final Oxide: The intermediate compound further decomposes at higher temperatures to yield the final rare earth oxide. netsu.org For praseodymium, this final product is typically the mixed-valence oxide Pr₆O₁₁.

The reactivity across the lanthanide series is influenced by the "lanthanide contraction"—the steady decrease in ionic radii with increasing atomic number. This contraction affects the metal-oxygen bond strengths within the oxalate structure, influencing the temperatures at which dehydration and decomposition occur. Studies comparing various lanthanide oxalates (Ce, Pr, Gd, Er, Yb) reveal these systematic differences. nih.govacs.orgnih.gov For example, the thermal decomposition of cerium oxalate shows anomalous behavior compared to other rare earth oxalates. osti.gov The decomposition can proceed directly to the oxide or via a carbonate intermediate, depending on the specific lanthanide and the surrounding atmosphere. researchgate.net

The thermal decomposition of praseodymium oxalate decahydrate (Pr₂(C₂O₄)₃·10H₂O) has been shown to proceed through the formation of intermediates like Pr₂O(CO₃)₂ and Pr₂O₂CO₃ before the final oxide is formed. netsu.org The atmosphere plays a critical role; in the presence of oxygen, the exothermic oxidation of carbon monoxide, a decomposition product, can mask the endothermic nature of the oxalate decomposition itself. netsu.org

Table 1: Comparative Thermal Decomposition Stages of Selected Lanthanide Oxalates in Air

| Lanthanide (Ln) | Dehydration Temp. (°C) | Intermediate Formation | Final Oxide Formation Temp. (°C) | Final Oxide |

|---|---|---|---|---|

| Lanthanum (La) | ~100-250 | La₂(CO₃)₃ | > 750 | La₂O₃ |

| Cerium (Ce) | ~100-250 | None (direct decomposition) | ~270-450 | CeO₂ |

| Praseodymium (Pr) | ~100-300 | Pr₂O(CO₃)₂, Pr₂O₂CO₃ | ~700-750 | Pr₆O₁₁ |

| Neodymium (Nd) | ~100-300 | Nd₂(C₂O₄)₂(CO₃) | ~700-800 | Nd₂O₃ |

| Gadolinium (Gd) | ~100-300 | Gd₂O(CO₃)₂ | ~600-750 | Gd₂O₃ |

Influence of Different Praseodymium Precursors on Oxide Formation Characteristics

Praseodymium oxalate hydrate (B1144303) is one of several compounds used as a precursor to synthesize praseodymium oxides, primarily Pr₆O₁₁. smolecule.comstanfordmaterials.comsamaterials.com Other common precursors include praseodymium nitrate (B79036), hydroxide (B78521), carbonate, and acetate. ekb.egnanografi.com The choice of precursor significantly dictates the physicochemical properties of the resulting oxide, such as its morphology, particle size, surface area, and crystallinity. researchgate.netacs.org

Decomposition Temperature: Different precursors require different calcination temperatures to achieve complete conversion to Pr₆O₁₁. Studies comparing praseodymium oxalate hydrate with other precursors under conventional heating show that the oxalate often requires a higher temperature for complete decomposition than nitrate or hydroxide precursors. nanografi.comnih.gov However, innovative heating methods can alter these requirements. For instance, using microwave heating, praseodymium oxalate can be fully converted to crystalline Pr₆O₁₁ at 750 °C, a lower temperature than the 800 °C needed in a conventional furnace. nih.govacs.orgacs.org

Morphology and Particle Size: The precursor's nature has a strong templating influence on the final oxide's morphology. researchgate.netacs.org For example:

Oxalate Precursors: Often yield micron-sized particles with uniform morphologies when decomposed. nih.gov

Hydroxide Precursors: Can be used to synthesize nanorods of Pr(OH)₃, which upon calcination produce Pr₆O₁₁ nanorods, preserving the original rod-like shape. researchgate.net

Nitrate Precursors: Can be used in various synthesis methods (sol-gel, citrate (B86180) method) to produce nanostructured oxides with crystalline domains around 10 nm. acs.org

Alkoxide Precursors: The differential reactivity of various alkoxide ligands can be leveraged to produce either nanorods or a mixture of rod-shaped and spherical particles. researchgate.netacs.org

Surface Properties and Porosity: The decomposition process of different precursors releases different gaseous byproducts, which can influence the porosity and surface area of the final oxide. The decomposition atmosphere (e.g., oxygen, argon) also plays a critical role. ekb.eg Calcination of praseodymium nitrate in an argon atmosphere, for instance, promotes the formation of Pr₆O₁₁ with a larger surface area and enhanced mesoporosity compared to calcination in oxygen. ekb.eg Oxalate precursors heated via microwave have been shown to yield Pr₆O₁₁ with a specific surface area and pore volume suitable for various applications. acs.org

The following table summarizes the influence of different precursors on the properties of the resulting praseodymium oxide.

Table 2: Influence of Praseodymium Precursor on Oxide (Pr₆O₁₁) Characteristics

| Precursor | Synthesis/Calcination Method | Calcination Temp. (°C) | Resulting Oxide Phase | Key Oxide Characteristics |

|---|---|---|---|---|

| Praseodymium Oxalate Hydrate | Conventional Heating | ~800 | Cubic Pr₆O₁₁ | Agglomerated, larger particles. nih.gov |

| Praseodymium Oxalate Hydrate | Microwave Heating | 750 | Cubic Pr₆O₁₁ | Uniform morphology, stable median diameter (~4.3 µm), reduced agglomeration. nih.govacs.org |

| Praseodymium Nitrate | Calcination in Air | ≥ 500 | Cubic Pr₆O₁₁ | Nanostructured particles (~10-30 nm). acs.org |

| Praseodymium Hydroxide | Calcination in Air | 600 | Cubic Pr₆O₁₁ | Nanorods, retaining precursor morphology. researchgate.net |

| Praseodymium Citrate Complex | Modified Pechini Method | ~550-600 | Cubic Pr₆O₁₁ | Nanocrystalline domains (~10 nm). acs.org |

| Praseodymium Acetate | Thermal Decomposition | > 500 | Cubic Pr₆O₁₁ | Particle properties depend heavily on calcination conditions. nanografi.com |

Future Research Directions and Emerging Methodologies

Development of Novel Synthesis Routes for Tailored Morphology and Size Control

The morphology and particle size of praseodymium oxalate (B1200264) hydrate (B1144303) are critical determinants of its performance, particularly when used as a precursor for praseodymium oxide. acs.org Consequently, significant research efforts are focused on developing novel synthesis routes that offer precise control over these physical characteristics. Traditional precipitation methods often result in particles with broad size distributions and irregular morphologies. researchgate.net To overcome these limitations, researchers are exploring advanced synthesis techniques.

Hydrothermal Synthesis: This method involves crystallization from aqueous solutions at elevated temperatures and pressures. It allows for the control of particle size and morphology by tuning parameters such as temperature, pressure, reaction time, and precursor concentration. The use of structure-directing agents or surfactants in hydrothermal synthesis can further guide the self-assembly of nanoparticles into complex architectures.

Sonochemical Synthesis: The application of ultrasound during the precipitation process, known as sonochemistry, has emerged as a promising technique for producing nanomaterials. mdpi.com The intense local heating and pressure generated by acoustic cavitation can create unique reaction conditions, leading to the formation of nanoparticles with narrow size distributions and high purity. researchgate.net This method is known for its ability to produce finely dispersed and less agglomerated nanoparticles compared to conventional methods. researchgate.net

Microemulsion Synthesis: This technique utilizes a thermodynamically stable, isotropic dispersion of two immiscible liquids, where microdomains of one liquid are dispersed in the other, stabilized by a surfactant film. These microdomains act as nanoreactors, confining the reaction and allowing for the synthesis of nanoparticles with controlled size and shape. By varying the composition and type of microemulsion, the particle characteristics can be precisely tailored.

The table below summarizes the key advantages of these emerging synthesis routes.

| Synthesis Route | Key Advantages | Controllable Parameters |

| Hydrothermal | High crystallinity, control over particle size and shape | Temperature, pressure, time, precursor concentration, additives |

| Sonochemical | Narrow particle size distribution, high purity, rapid reaction rates | Ultrasound frequency and power, temperature, solvent |

| Microemulsion | Precise control over nanoparticle size and morphology, uniform particle size | Surfactant type, water-to-surfactant ratio, oil phase |

Further research in this area will likely focus on hybrid methods that combine the advantages of different techniques and the use of novel surfactants and additives to achieve even greater control over the final product's characteristics.

Application of In-situ Characterization Techniques for Dynamic Process Understanding

A deeper understanding of the nucleation and growth mechanisms of praseodymium oxalate hydrate crystals is essential for optimizing synthesis processes. Traditional ex-situ characterization methods, where the product is analyzed after the reaction is complete, provide only a snapshot of the final state. In contrast, in-situ characterization techniques allow for real-time monitoring of the crystallization process, providing dynamic information about the formation of intermediates, phase transformations, and crystal growth kinetics. nih.govrsc.org

In-situ X-ray Diffraction (XRD): This powerful technique can track the evolution of crystalline phases during the precipitation process. researchgate.net By collecting XRD patterns at regular intervals, researchers can identify the formation of different hydrated forms of praseodymium oxalate and monitor their transformation into the final product. fda.gov This information is crucial for understanding the reaction pathways and the influence of process parameters on the crystal structure.

In-situ Raman and Fourier-Transform Infrared (FTIR) Spectroscopy: These vibrational spectroscopy techniques are sensitive to the molecular structure and chemical bonding within the material. acs.orgias.ac.in They can be used to monitor changes in the coordination environment of the praseodymium ion and the oxalate ligand during crystallization, providing insights into the molecular-level assembly processes.

In-situ Microscopy Techniques: Techniques such as liquid-phase transmission electron microscopy (TEM) and atomic force microscopy (AFM) can provide real-time visualization of the nucleation and growth of individual crystals. nih.gov These methods offer unprecedented detail about the crystal morphology, growth rates of different crystal facets, and the role of defects and additives in the crystallization process.

The data obtained from these in-situ techniques are invaluable for developing accurate kinetic models of the precipitation process. acs.org This dynamic understanding enables a more rational design of synthesis protocols to achieve desired particle characteristics.

Integration of Advanced Computational Approaches for Predictive Material Design

In parallel with experimental advancements, computational modeling is becoming an indispensable tool for the predictive design of materials. Advanced computational approaches can provide fundamental insights into the structure, properties, and formation mechanisms of praseodymium oxalate hydrate at the atomic level, guiding experimental efforts and accelerating the discovery of new materials.

Density Functional Theory (DFT): DFT calculations are used to investigate the electronic structure, bonding, and energetic properties of materials. nih.gov For praseodymium oxalate hydrate, DFT can be employed to:

Predict the stable crystal structures and their relative energies.

Simulate vibrational spectra (Raman and IR) to aid in the interpretation of experimental data.

Investigate the interaction of water molecules and other species with the crystal surfaces, providing insights into growth and morphology.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of atoms and molecules over time. This approach can be used to study the nucleation and growth of praseodymium oxalate hydrate from solution, providing a detailed picture of the molecular assembly processes. MD simulations can also predict macroscopic properties such as thermal stability and mechanical behavior.

Computational Fluid Dynamics (CFD): CFD modeling can simulate the fluid flow, heat transfer, and mass transport phenomena occurring within a reactor during the precipitation process. ucl.ac.uknih.gov By coupling CFD with population balance models, it is possible to predict the evolution of the particle size distribution under different mixing conditions and reactor geometries. researchgate.net This allows for the optimization of reactor design and operating conditions to achieve a desired product quality.

The integration of these multi-scale modeling techniques, from the atomic level (DFT, MD) to the reactor scale (CFD), provides a powerful framework for the predictive design of praseodymium oxalate hydrate with tailored properties.

Exploration of New Application Domains in Materials Engineering

While praseodymium oxalate hydrate is primarily used as a precursor for praseodymium oxides in applications like pigments for glass and ceramics, its unique properties suggest potential for direct use in other areas of materials engineering. stanfordmaterials.comstanfordmaterials.comwikipedia.org Future research is expected to explore these new application domains.

Advanced Ceramics: Praseodymium-containing ceramics exhibit interesting electrical, magnetic, and optical properties. edge-techind.comamericanelements.com Praseodymium oxalate hydrate, with its controlled morphology and reactivity, could serve as a novel starting material for the fabrication of advanced ceramic components with tailored microstructures and functionalities.

Catalysis: Rare earth oxalates and their decomposition products can act as catalysts or catalyst supports. stanfordmaterials.com The high surface area and specific crystal facets that can be achieved through controlled synthesis of praseodymium oxalate hydrate make it an interesting candidate for catalytic applications. Research could focus on its use in oxidation reactions, environmental catalysis, or as a precursor for highly active praseodymium oxide-based catalysts. researchgate.net

Optical and Luminescent Materials: Praseodymium ions are known for their unique optical absorption and emission properties. stanfordmaterials.comstanfordmaterials.com This makes them useful in phosphors for displays and lighting. stanfordmaterials.com The direct incorporation of praseodymium oxalate hydrate with controlled particle size into polymer matrices or glassy materials could lead to novel optical composites with specific light-filtering or luminescent properties.

The table below outlines potential new applications and the key properties of praseodymium oxalate hydrate that make them suitable for these roles.

| Application Domain | Key Properties of Praseodymium Oxalate Hydrate | Potential Functionality |

| Advanced Ceramics | Precursor for reactive oxide powders, controllable morphology | Sintering aid, grain growth inhibitor, functional dopant |

| Catalysis | High surface area precursor, specific crystal facets | Active catalyst phase, catalyst support |

| Optical Materials | Specific light absorption/emission, dispersibility | Phosphor, optical filter, luminescent additive |

The exploration of these new frontiers will require interdisciplinary research, combining materials synthesis, advanced characterization, and computational modeling to fully realize the potential of praseodymium oxalate hydrate in materials engineering.

Q & A

Q. What are the optimal synthetic conditions for preparing high-purity praseodymium oxalate decahydrate (Pr₂(C₂O₄)₃·10H₂O)?

Praseodymium oxalate hydrate is typically synthesized via precipitation by reacting praseodymium nitrate or chloride with oxalic acid in aqueous media. Key parameters include:

- pH control : Maintain acidic conditions (pH ~2–3) to avoid hydroxide contamination.

- Temperature : Room temperature (20–25°C) minimizes impurities from side reactions.

- Stoichiometric ratios : A 3:2 molar ratio of oxalate to Pr³⁺ ensures complete complexation .

Post-synthesis, purity is verified via elemental analysis, XRD, and FT-IR to confirm the absence of residual nitrate or unreacted oxalate .

Q. Which characterization techniques are critical for structural and hydration state analysis?

- XRD : Confirms crystallinity and phase purity by matching diffraction patterns with known databases (e.g., JCPDS) .

- Thermogravimetric Analysis (TGA) : Determines dehydration steps (e.g., 100°C, 150°C, 380°C for water loss) and decomposition temperatures (445–750°C) .

- FT-IR : Identifies oxalate ligand vibrations (e.g., C=O at 1600 cm⁻¹) and hydration bands (O-H stretching at 3400 cm⁻¹) .

- SEM/EDS : Assesses morphology and elemental composition, particularly for detecting co-precipitated impurities .

Q. What are the primary steps in the thermal decomposition of praseodymium oxalate hydrate?

Dehydration occurs in three stages:

100–150°C : Loss of loosely bound water molecules.

380°C : Complete dehydration to anhydrous Pr₂(C₂O₄)₃.

445–750°C : Decomposition to praseodymium oxides (Pr₆O₁₁ or Pr₂O₃), influenced by atmosphere (O₂, N₂, H₂) .

In oxygen, Pr₆O₁₁ forms at 550°C, while in hydrogen, Pr₂O₃ dominates at 650°C .

Advanced Research Questions

Q. How can contradictory reports on decomposition pathways be resolved?

Discrepancies in decomposition temperatures (e.g., 445°C vs. 750°C) arise from experimental variables:

- Heating method : Microwave heating reduces decomposition temperature to 750°C (vs. >800°C in conventional furnaces) due to enhanced energy transfer .

- Atmosphere : Oxidizing (O₂) vs. reducing (H₂) gases alter intermediate phases (e.g., Pr₂O₂(CO₃) in N₂) and final oxide stoichiometry .

Methodological consistency in reporting TGA parameters (heating rate, gas flow) is critical for cross-study comparisons .

Q. What strategies control morphology and particle size during oxide formation?

- Microwave-assisted calcination : Produces micron-sized Pr₆O₁₁ with uniform morphology (D₅₀ = 4.32 µm) and reduced agglomeration compared to conventional methods .

- Atmosphere modulation : H₂ yields Pr₂O₃ with higher surface area (59 m²/g) than Pr₆O₁₁ (43–64 m²/g in O₂/N₂), impacting catalytic activity .

- Precursor morphology : Spherical oxalate particles decompose into smaller oxide grains, while fibrous precursors form porous structures .

Q. How do decomposition conditions influence the catalytic properties of praseodymium oxides?

- Pr₆O₁₁ (from O₂/N₂) : Acts as a dual-function catalyst for dehydration/dehydrogenation (e.g., propan-2-ol → propene + acetone) due to mixed oxidation states .

- Pr₂O₃ (from H₂) : Selective for dehydration (80% propene yield at 275°C) owing to its reduced surface oxygen vacancies .

Surface area and pore structure (measured via BET) correlate with catalytic efficiency .

Q. What challenges arise in co-precipitating praseodymium oxalate from mixed rare-earth solutions?

- Competitive precipitation : Nd²⁺ and Pr³⁺ oxalates co-precipitate, requiring pH <1.5 and excess oxalate to isolate Pr³⁺ .

- Ionic radius effects : Larger lanthanides (e.g., La³⁺) precipitate faster, necessitating kinetic control via slow reagent addition .

- Impurity phases : Fe(C₂O₄)₂·2H₂O contamination is mitigated via redox adjustments (e.g., Fe²⁺ → Fe³⁺) .

Q. How can gravimetric and spectroscopic methods accurately quantify hydration levels?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.